molecular formula C23H20BrNO4 B4082675 5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4082675
M. Wt: 454.3 g/mol
InChI Key: HFTYVGIWIKMWGB-UHFFFAOYSA-N
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Description

5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines various functional groups, including bromine, hydroxyl, furan, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 5-bromo-2-hydroxybenzaldehyde, which can be synthesized through bromination of 2-hydroxybenzaldehyde

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(2-phenylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO4/c1-15-7-10-21(29-15)20(26)14-23(28)18-13-17(24)8-9-19(18)25(22(23)27)12-11-16-5-3-2-4-6-16/h2-10,13,28H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYVGIWIKMWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

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